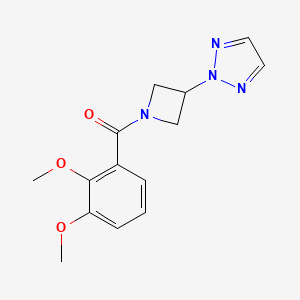

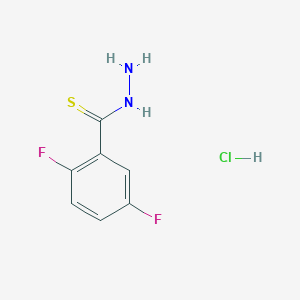

![molecular formula C22H20N2O5S B2499480 N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(2-羟基-2-(4-(噻吩-3-基)苯基)乙基)草酰胺 CAS No. 2034347-28-7](/img/structure/B2499480.png)

N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(2-羟基-2-(4-(噻吩-3-基)苯基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps and the use of various reagents to achieve the desired chemical structure. In the case of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide, the synthesis would likely involve the formation of an oxalamide core with subsequent attachment of the benzo[d][1,3]dioxol and thiophenyl groups. While the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches can be seen in the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, where structure-activity relationship (SAR) and biochemical characterization are explored . Additionally, the electrochemical copolymerization of thiophene derivatives, as described in the synthesis of a conducting copolymer involving N1,N3-bis(thiophene-3-ylmethylene)benzene-1,3-diamine, could provide insights into the thiophene-related steps of the synthesis .

Molecular Structure Analysis

The molecular structure of the compound would be characterized by the presence of a benzo[d][1,3]dioxol moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,3-dioxole ring, and a thiophene ring, which is a five-membered sulfur-containing heterocycle. The oxalamide portion of the molecule would contribute to the rigidity and potential hydrogen bonding capabilities of the compound. The molecular structure could be elucidated using techniques such as nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy, as demonstrated in the characterization of related compounds .

Chemical Reactions Analysis

The compound would likely undergo various chemical reactions based on the functional groups present. For instance, the benzo[d][1,3]dioxol moiety could participate in electrophilic aromatic substitution reactions, while the oxalamide group could be involved in condensation reactions. The thiophene ring could undergo electrophilic substitution similar to benzene but with different reactivity due to the sulfur atom's influence. The use of N-Hydroxy-o-benzenedisulfonimide as a selective oxidizing agent could potentially affect the sulfur-containing thiophene ring, leading to sulfoxides or other oxidized species .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzo[d][1,3]dioxol and thiophene rings would likely contribute to the compound's aromaticity and potential for π-π interactions, which could affect its solubility and crystallinity. The oxalamide group could enable hydrogen bonding, impacting the compound's melting point and solubility in various solvents. The electrochemical properties of the thiophene ring could be inferred from studies on related thiophene-containing polymers, which exhibit conductivity and are characterized by cyclic voltammetry and other electrochemical techniques .

科学研究应用

潜在的治疗应用

抗癌和抗病毒特性: 某些来自于塞来昔布的衍生物,可能与所讨论的化合物具有结构相似性,已显示出作为抗炎、镇痛、抗氧化、抗癌和抗丙型肝炎药物的潜力。这些化合物通过其结构设计,有潜力靶向特定的生化途径,提供治疗益处,相比未经处理的对照组或塞来昔布本身,在肝脏、肾脏、结肠和大脑中造成的组织损伤较小 (Ş. Küçükgüzel等,2013)。

HIV 抑制: 同类化合物已被合成并评估其对HIV-1的有效性,表现出对野生型毒株的高活性。这些化合物以其对人类细胞的低毒性和对各种耐药毒株的有效性而闻名,表明它们作为治疗HIV的新型药物的潜力 (Yi-ming Li et al., 2020)。

材料科学应用

- 太阳能电池中的电子级联受体: 已探索了将某些二氧酰胺衍生物用作聚合物太阳能电池中的电子级联受体,提高了能量转换效率。这些材料通过适应太阳能电池的结构,有助于提高开路电压和改善电荷传输路径,展示了它们在先进太阳能技术开发中的实用性 (Pei Cheng et al., 2014)。

其他应用

- 药物开发中的遗传毒性评估: 具有类似结构框架的化合物已在镰状细胞病新药开发的背景下进行遗传毒性评估。这些研究对于识别比现有治疗更安全的候选药物至关重要,突显了该化合物在制药开发过程中的潜在作用 (J. D. dos Santos et al., 2011)。

作用机制

Target of Action

Similar compounds with a 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with microtubules and their component protein, tubulin . These interactions can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c25-18(16-4-2-15(3-5-16)17-7-8-30-12-17)11-24-22(27)21(26)23-10-14-1-6-19-20(9-14)29-13-28-19/h1-9,12,18,25H,10-11,13H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWGPUJVEKDEMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

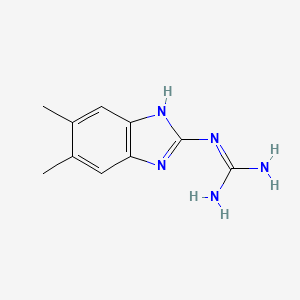

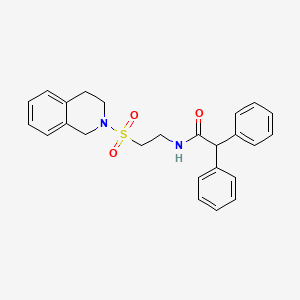

![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)

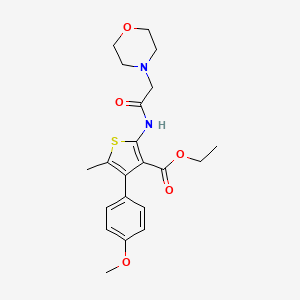

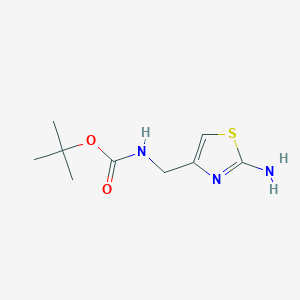

![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)

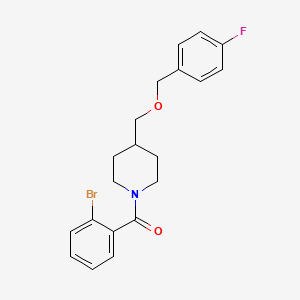

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)

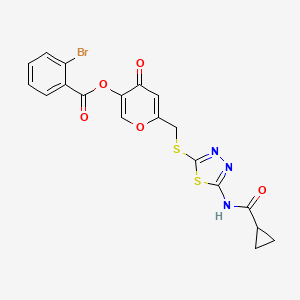

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)